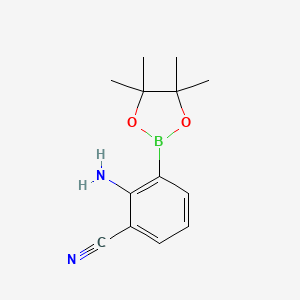
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with a nitrile functional group.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide under heating conditions to form the desired nitrile compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitrile and trifluoromethyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzylamine.
Oxidation: Formation of 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, which are investigated for the treatment of high cholesterol.
Agrochemicals: The compound is used in the preparation of substituted pyrimidines with dithioacetals, which exhibit antimicrobial activity.
Material Science: The trifluoromethyl group imparts unique properties to materials, making this compound useful in the development of advanced materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that inhibit specific proteins or enzymes. For example, as an intermediate in the synthesis of cholesteryl ester transfer protein inhibitors, it contributes to the inhibition of this protein, which plays a role in lipid metabolism and cholesterol transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
2-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group and has a different substitution pattern.
2-Fluoro-3-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is unique due to the specific combination of substituents on the benzene ring. The presence of both a methyl and a trifluoromethyl group, along with a fluorine atom and a nitrile group, imparts distinct chemical properties that can be exploited in various applications. This combination of functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-fluoro-3-methyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVAIXHGZIQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
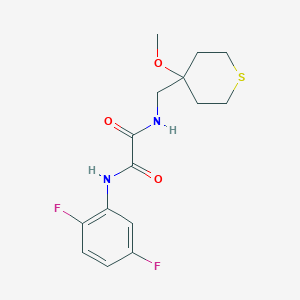
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
![N-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)
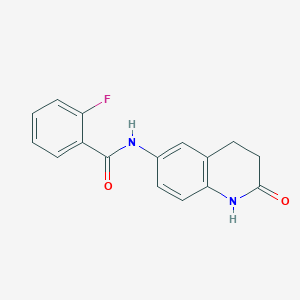
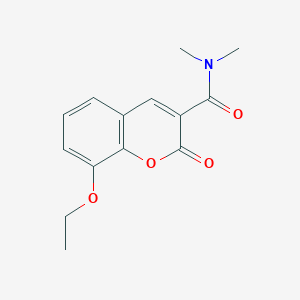
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/new.no-structure.jpg)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2677219.png)
![N-[(7-Methoxy-1-benzofuran-2-yl)methyl]prop-2-enamide](/img/structure/B2677220.png)
![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2677225.png)
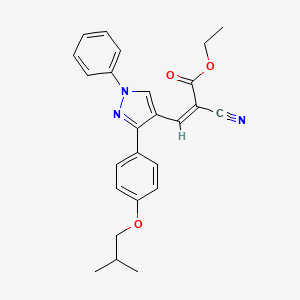
![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)
